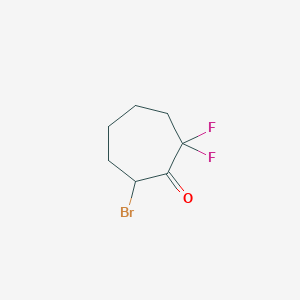

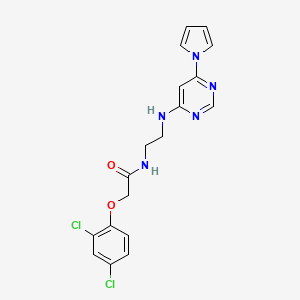

4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds featuring sulfonyl and fluorophenyl groups have been explored for their antimicrobial potency. For example, sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, exhibited significant antimicrobial activity against a variety of bacterial and fungal strains. These findings suggest that modifications to the sulfonyl and fluorophenyl components can lead to potent antimicrobial agents (Janakiramudu et al., 2017).

Anticancer Activity

The incorporation of sulfonyl and benzothiazole moieties has been shown to contribute to anticancer properties. For instance, naphthoquinone derivatives containing a phenylaminosulfanyl group displayed potent cytotoxic activity against several human cancer cell lines, highlighting the potential for sulfonyl-bearing compounds in cancer therapy (Ravichandiran et al., 2019).

Synthetic Applications

The sulfonyl group is a versatile functional group in organic synthesis, enabling a variety of chemical transformations. Research on fluoroalkylative aryl migration using sodium di- and monofluoroalkanesulfinates showcases the synthetic utility of sulfonyl-containing compounds in constructing complex molecules (He et al., 2015).

Proton Exchange Membranes

Sulfonyl groups, particularly in aromatic contexts like sulfonated poly(arylene ether sulfone)s, have found applications in fuel cell technologies as proton exchange membranes. These materials demonstrate high proton conductivity and thermal stability, essential for efficient fuel cell operation (Kim et al., 2008).

Fluorescent Photochromic Materials

The integration of benzofuran and sulfonyl groups into photochromic fulgides has led to compounds with photomodulated fluorescence properties. These materials are promising for applications in optical data storage and photonic devices, where reversible photochromism is coupled with fluorescence changes (Rybalkin et al., 2016).

Propriétés

IUPAC Name |

4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3S2/c20-17-4-2-1-3-16(17)19-7-9-21(10-12-25-19)26(22,23)15-5-6-18-14(13-15)8-11-24-18/h1-6,13,19H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJAQYOBBJVKIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2539194.png)

![2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B2539196.png)

![(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2539197.png)

![2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2539198.png)

![2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2539203.png)

![N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2539205.png)

![Methyl 2-[[5-(2,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2539209.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2539210.png)